AKP-11
Overview
Description
AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .
Mechanism of Action
Target of Action
AKP-11, also known as 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, primarily targets the Sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte egress from lymphoid organs .
Mode of Action
This compound acts as a direct agonist of S1P1 . Upon binding to S1P1, this compound is internalized and activates intracellular AKT and ERKs cellular signaling pathways . Unlike FTY720, another S1P1 agonist, this compound mediated S1P1 downregulation is independent of sphingosine kinase activity .
Biochemical Pathways
The activation of S1P1 by this compound leads to the internalization of the receptor and the activation of downstream signaling pathways, including the AKT and ERKs pathways . These pathways play a key role in cell survival, proliferation, and migration.
Result of Action
The activation of S1P1 by this compound leads to a decrease in lymphocyte egress, resulting in lymphopenia . This effect is similar to that of FTY720 but is milder and reversible with this compound . This suggests that this compound may have a therapeutic effect in conditions where reducing lymphocyte migration is beneficial, such as in autoimmune disorders .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, it has been shown to be safe and well-tolerated in two Phase-1 studies when applied to subjects with psoriasis and atopic dermatitis . The efficacy of this compound in these studies suggests that the topical application in a skin environment is conducive to its action .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods for AKP-11 is limited. research efforts are ongoing to optimize its synthesis for potential therapeutic applications.
Chemical Reactions Analysis
AKP-11 undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain undisclosed
Scientific Research Applications
AKP-11 has promising applications in several fields:
Chemistry: Researchers explore its role as an S1P1 modulator.
Biology: this compound’s impact on cellular processes and immune responses is an active area of study.
Medicine: It shows potential in treating autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).
Industry: Although industrial applications are not yet established, this compound’s unique properties warrant further investigation.
Comparison with Similar Compounds
While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.
Biological Activity
AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist, which has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical models, and safety profile based on diverse research findings.
This compound functions primarily through its agonistic action on the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte egress from lymphoid organs, a mechanism that is also implicated in the action of Fingolimod (FTY720), another S1P1 agonist. However, this compound exhibits distinct properties that may offer advantages over FTY720:
- Direct Agonism : Unlike FTY720, the downregulation of S1P1 by this compound does not depend on sphingosine kinase activity, indicating a more direct mechanism of action .
- Reversible Lymphopenia : this compound induces milder and reversible lymphopenia compared to FTY720. This is significant as lymphopenia can lead to increased susceptibility to infections and other complications .
- Cell Signaling Activation : Binding of this compound to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways involving AKT and ERKs, which are critical for cell survival and proliferation .
Experimental Autoimmune Encephalomyelitis (EAE)
EAE serves as an established animal model for studying MS. In comparative studies, both this compound and FTY720 were administered orally to EAE models starting at the onset of clinical symptoms. The findings demonstrated:
- Therapeutic Efficacy : Both compounds significantly attenuated clinical symptoms of EAE (p<0.001), indicating their effectiveness in reducing disease severity .
- Dosage Comparison : A dosage of 1.3 mg/kg for this compound was found to be comparably effective to 1 mg/kg of FTY720, suggesting similar therapeutic potentials .
Table 1: Comparative Efficacy of this compound and FTY720
Compound | Dosage (mg/kg) | Efficacy (p-value) | Lymphopenia Severity |
---|---|---|---|
This compound | 1.3 | <0.001 | Mild/Reversible |
FTY720 | 1.0 | <0.001 | Severe |
Safety Profile
The safety profile of this compound appears favorable when compared to FTY720:
- Adverse Effects : While FTY720 is associated with significant adverse effects such as bradycardia and pulmonary vascular leaks, this compound showed negligible effects on heart rate and reduced incidence of lung vascular leaks .
- Reconstitution of Lymphocytes : Following cessation of treatment, lymphocyte levels returned to baseline more rapidly in this compound treated animals compared to those treated with FTY720, suggesting a better tolerability profile .
Case Studies and Research Findings
A series of studies have reinforced the promising biological activity of this compound:
Study Highlights
- Immunomodulatory Activity : In vitro studies demonstrated that this compound effectively modulates immune responses by influencing lymphocyte behavior without inducing severe side effects typical of existing therapies .
- Clinical Implications : Given its favorable safety profile and therapeutic efficacy, this compound presents a viable option for further clinical development targeting MS and potentially other autoimmune disorders .
Properties
IUPAC Name |
2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUTRJSCOJJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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